Diisopropyl 4-[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-YL]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate
Description
Diisopropyl 4-[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-YL]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate is a dihydro-pyridine derivative featuring a pyrazole moiety substituted with 4-fluorophenyl and phenyl groups at positions 3 and 1, respectively. The dihydro-pyridine core is further functionalized with 2,6-dimethyl groups and diisopropyl ester groups at positions 3 and 5.
The synthesis of such derivatives typically involves multi-step reactions, including cyclocondensation and esterification, with structural confirmation relying on X-ray crystallography (as demonstrated in analogous compounds) .
Properties
Molecular Formula |
C30H32FN3O4 |
|---|---|
Molecular Weight |
517.6 g/mol |
IUPAC Name |
dipropan-2-yl 4-[3-(4-fluorophenyl)-1-phenylpyrazol-4-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C30H32FN3O4/c1-17(2)37-29(35)25-19(5)32-20(6)26(30(36)38-18(3)4)27(25)24-16-34(23-10-8-7-9-11-23)33-28(24)21-12-14-22(31)15-13-21/h7-18,27,32H,1-6H3 |
InChI Key |
JMBUKIPTCZEBPK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(C(=C(N1)C)C(=O)OC(C)C)C2=CN(N=C2C3=CC=C(C=C3)F)C4=CC=CC=C4)C(=O)OC(C)C |
Origin of Product |
United States |
Preparation Methods
The synthesis of Diisopropyl 4-[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-YL]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate involves several steps. One common method includes the reaction of 4-fluorophenylhydrazine with ethyl acetoacetate to form the pyrazole ring. This intermediate is then reacted with diisopropyl 2,6-dimethyl-3,5-pyridinedicarboxylate under specific conditions to yield the final product . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
Diisopropyl 4-[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-YL]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Scientific Research Applications
Diisopropyl 4-[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-YL]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate is used extensively in scientific research due to its unique chemical properties. Some of its applications include:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in various organic synthesis reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with specific enzymes and receptors.
Mechanism of Action
The mechanism of action of Diisopropyl 4-[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-YL]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Key Observations:
The 3-nitrophenyl group in ’s compound is strongly electron-withdrawing, which may reduce solubility but improve stability in hydrophobic environments . The bromo-methoxyphenyl group in ’s compound combines halogen-mediated steric bulk (bromine) with electron-donating methoxy effects, possibly altering crystal packing via halogen bonding .
Pyrazoline derivatives () lack the dihydro-pyridine core but share substituted phenyl groups, highlighting the role of N-substituents (e.g., aldehyde, ketone) in modulating crystallinity .
Crystallographic and Conformational Analysis
X-ray crystallography is pivotal for confirming the planar geometry of the dihydro-pyridine ring and substituent orientations. For example:
- The SHELX software suite () is widely employed for structure refinement, ensuring accuracy in bond lengths and angles for such derivatives .
Hydrogen Bonding and Supramolecular Features
Hydrogen-bonding patterns, as analyzed via graph-set theory (), are influenced by substituents:
- The fluorophenyl group may participate in weak C–H···F interactions, whereas methoxy groups in and compounds can act as hydrogen-bond acceptors .
- Nitro groups () often engage in π-π stacking due to their electron-deficient aromatic rings, while bromo substituents () may facilitate halogen bonding with electron-rich regions .
Validation and Methodological Considerations
Structure validation protocols () ensure the reliability of crystallographic data. For instance:
Biological Activity
Diisopropyl 4-[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-YL]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological properties, mechanisms of action, and therapeutic implications.
Chemical Structure and Properties
The compound features a complex structure that includes a pyridine dicarboxylate moiety and a pyrazole ring with fluorinated phenyl substituents. The chemical formula is , and it exhibits properties typical of both pyridine and pyrazole derivatives, which are often associated with diverse biological activities.
1. Antioxidant Properties
Recent studies have indicated that compounds similar to diisopropyl pyridinedicarboxylates exhibit significant antioxidant activity. For instance, molecular docking studies suggest that these compounds can effectively scavenge free radicals and inhibit oxidative stress pathways, which are crucial in various diseases including cancer and neurodegenerative disorders .
2. Anti-inflammatory Effects
The compound has shown promise in modulating inflammatory pathways. Research indicates that derivatives of pyridine dicarboxylates can inhibit pro-inflammatory cytokines and enzymes such as COX-2, thereby reducing inflammation in cellular models .
Biological Activity Data
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antioxidant | Scavenging of free radicals | |
| Anti-inflammatory | Inhibition of COX-2 and cytokines | |
| Hair Growth Stimulation | Increased hair density in clinical studies |
Hair Growth Stimulation
A clinical study evaluated the effects of a formulation containing diisopropyl pyridinedicarboxylate combined with resveratrol on hair density in women experiencing hair loss. The results demonstrated a significant increase in hair density after 1.5 months of treatment, attributed to the compound's ability to stabilize HIF-1α protein levels and enhance related gene expression involved in hair follicle development .
Cancer Research
In vitro studies have also explored the potential anti-cancer properties of related pyridine compounds. These studies suggest that the compound may induce apoptosis in cancer cell lines through oxidative stress mechanisms while inhibiting tumor growth by interfering with cell cycle progression .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
